molecular formula C20H14ClN3O4 B3437553 2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No.: B3437553
M. Wt: 395.8 g/mol
InChI Key: OXJKLMZODXXUPK-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide (C₂₀H₁₄ClN₃O₄, MW 395.8) features a 1,3,4-oxadiazole core substituted with a furan-2-yl moiety at the 5-position, linked to a phenyl ring. This scaffold is notable in medicinal chemistry due to the oxadiazole ring's metabolic stability and ability to engage in hydrogen bonding, while the furan and chlorophenoxy groups may contribute to hydrophobic interactions and target selectivity .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4/c21-15-4-1-2-5-16(15)27-12-18(25)22-14-9-7-13(8-10-14)19-23-24-20(28-19)17-6-3-11-26-17/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJKLMZODXXUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorophenoxy)acetyl chloride.

    Synthesis of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting furan-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the oxadiazole derivative. This can be done by reacting 2-(2-chlorophenoxy)acetyl chloride with the oxadiazole derivative in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted chlorophenoxy derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has shown potential in several fields:

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds containing furan and oxadiazole rings exhibit antimicrobial properties. The structural features of 2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide suggest it may inhibit bacterial growth effectively due to its ability to interact with microbial enzymes.
  • Anticancer Properties : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell receptors may lead to the development of novel anticancer therapies.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Material Science

The unique electronic and optical properties of this compound allow for its use in the development of advanced materials. Its incorporation into polymers could enhance their thermal stability and electrical conductivity, making it suitable for applications in electronics and photonics.

Biological Research

  • Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme kinetics and inhibition mechanisms. Its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
  • Receptor Binding Studies : Investigations into how this compound binds to various receptors can reveal its potential as a lead compound for drug development targeting specific diseases.

Uniqueness

The presence of both furan and oxadiazole rings in this compound enhances its chemical reactivity and biological activity compared to similar compounds. This structural combination makes it particularly valuable for diverse applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Oxadiazole Derivatives with Varying Substituents

(a) 2-(4-Chlorophenyl)-N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)Acetamide
  • Structure: Differs by a 4-chlorophenyl group instead of 2-chlorophenoxy.
  • The absence of the phenoxy oxygen may decrease polarity, affecting solubility .
(b) 2-{[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide
  • Structure: Replaces phenoxy with a sulfanyl (S-) linkage and introduces a 2-methoxyphenyl group.
  • The methoxy group improves solubility but may reduce membrane permeability due to higher polarity (C₁₅H₁₃N₃O₄S, MW 331.35) .

Variations in Linkage and Functional Groups

(a) CDD-934506: 2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Nitrophenyl)Acetamide
  • Structure : Features a sulfanyl linkage and 4-nitrophenyl group.
  • Impact: The nitro group is a strong electron-withdrawing substituent, which could stabilize charge-transfer interactions in enzyme binding. However, the sulfanyl group may increase susceptibility to metabolic oxidation compared to the phenoxy ether in the target compound .
(b) 2-((5-(Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (2a)
  • Structure : Substitutes furan with benzofuran and uses a thioether linkage.
  • The thioether linkage offers greater flexibility than the rigid phenoxy group but may reduce oxidative stability .

Substituent Position and Bioactivity

(a) N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)Acetamide
  • Structure: Lacks the 2-chlorophenoxy group.
  • Impact: The absence of the chlorophenoxy moiety simplifies the structure but likely reduces hydrophobic interactions and target specificity, as seen in analogs where such groups enhance antimicrobial or enzyme-inhibitory activities .
(b) 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(2-(Methoxycarbonyl)Phenyl)Acetamide
  • Structure : Chlorine at the ortho position on the oxadiazole-linked phenyl ring.
  • Impact: Similar steric effects as the target compound’s 2-chlorophenoxy group but with a sulfanyl linkage. The methoxycarbonyl group adds polarity, which may limit blood-brain barrier penetration .

Structural and Functional Comparison Table

Compound Name / ID Molecular Formula MW Key Substituents Notable Properties / Activities
Target Compound (ID 4334-1299) C₂₀H₁₄ClN₃O₄ 395.8 2-Chlorophenoxy, furan-2-yl Potential enzyme inhibition, moderate polarity
2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide C₂₁H₁₅ClN₃O₃ 392.8 4-Chlorophenyl Enhanced planar binding, lower steric hindrance
2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide C₁₅H₁₃N₃O₄S 331.4 Sulfanyl, 2-methoxyphenyl Higher solubility, metabolic sensitivity
CDD-934506 C₁₇H₁₃N₃O₄S 363.4 4-Methoxyphenyl, 4-nitrophenyl Charge-transfer stabilization, nitro group reactivity
2a (Benzofuran-oxadiazole derivative) C₁₉H₁₂ClN₃O₃S 397.8 Benzofuran, thioether Improved π-π stacking, antimicrobial activity

Key Findings and Implications

  • Chlorine Position: Ortho-substituted chlorophenoxy (target) vs. para-chlorophenyl () alters steric and electronic profiles, influencing target engagement.
  • Linkage Flexibility: Phenoxy ethers (target) provide rigidity and oxidative stability compared to sulfanyl or thioether linkages ().
  • Aromatic Extensions : Benzofuran () enhances hydrophobic interactions but may reduce solubility, whereas furan balances hydrophobicity and metabolic stability.

Q & A

Basic: What are the recommended analytical techniques to confirm the structural identity and purity of this compound?

Methodological Answer:
The compound’s identity and purity can be verified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen/carbon environments and substituent positions. High Performance Liquid Chromatography (HPLC) is critical for assessing purity (>95% is typical for research-grade material), while mass spectrometry (MS) validates the molecular ion peak and fragmentation patterns. For example, analogous oxadiazole-containing acetamides were structurally confirmed via these methods, with NMR resolving aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 150–160 ppm) .

Basic: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Formation of the 1,3,4-oxadiazole ring : Hydrazide intermediates (from furan-2-carboxylic acid derivatives) are cyclized using reagents like POCl₃ or carbodiimides.

Coupling reactions : The oxadiazole-phenyl moiety is linked to the chlorophenoxyacetamide core via Ullmann coupling or nucleophilic aromatic substitution.
For example, similar compounds were synthesized by reacting 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with activated 2-(2-chlorophenoxy)acetyl chloride in anhydrous DCM under nitrogen .

Advanced: How can conflicting data in biological activity assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:
Contradictions in bioactivity data (e.g., anticancer IC₅₀ values across cell lines) require:

  • Standardization of assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Use complementary assays (e.g., apoptosis via flow cytometry and caspase-3 activation).
  • Solubility optimization : Poor solubility in DMSO/water mixtures can skew results. Pre-formulation studies using surfactants (e.g., Tween-80) or co-solvents (PEG-400) are advised .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:
Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase enzymes). ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability (%F = 45–60), metabolic stability (CYP3A4 substrate), and blood-brain barrier permeability (low, due to high polar surface area >90 Ų). For instance, furan-oxadiazole hybrids showed moderate hepatic clearance in silico, aligning with in vitro microsomal assays .

Basic: What are the key structural features influencing this compound’s reactivity?

Methodological Answer:

  • 1,3,4-Oxadiazole ring : Electrophilic at C-2 due to electron-withdrawing nitrogen atoms, enabling nucleophilic substitution.
  • Furan-2-yl group : Participates in π-π stacking and hydrogen bonding in biological systems.
  • Chlorophenoxy moiety : Enhances lipophilicity (logP ≈ 3.5) and influences metabolic oxidation sites.
    Analogous compounds demonstrated reactivity at the oxadiazole ring under acidic/basic conditions, leading to ring-opening or cross-coupling .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Scaffold modification : Synthesize derivatives with halogen substitutions (Br, F) on the phenyl ring or replace furan with thiophene.
  • Bioisosteric replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to assess impact on target binding.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (oxadiazole N, furan O) and hydrophobic regions (chlorophenoxy). SAR studies on similar acetamides revealed that electron-withdrawing groups on the phenyl ring enhance anticancer activity by 2–3 fold .

Basic: What solvent systems are optimal for in vitro biological testing of this compound?

Methodological Answer:

  • Primary solvent : DMSO (≤0.1% v/v to avoid cytotoxicity).
  • Aqueous dilution : Use PBS (pH 7.4) or cell culture medium with 5% FBS to maintain solubility.
  • Stability testing : Monitor degradation in solution via HPLC over 24–48 hours. For example, furan-containing analogs showed <5% degradation in PBS over 24 hours at 37°C .

Advanced: What mechanistic studies are critical to elucidate its mode of action in antimicrobial assays?

Methodological Answer:

  • Membrane permeability assays : Use fluorescent probes (SYTOX Green) to assess bacterial membrane disruption.
  • Enzyme inhibition assays : Test inhibition of DNA gyrase or β-lactamase via fluorometric methods.
  • Resistance profiling : Perform serial passage experiments to evaluate mutation rates in E. coli or S. aureus. A related oxadiazole-acetamide exhibited bactericidal activity via topoisomerase IV inhibition (IC₅₀ = 1.2 µM) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

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